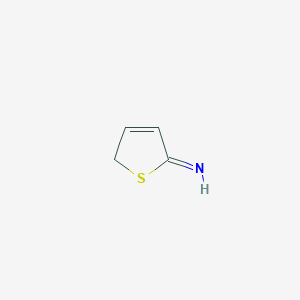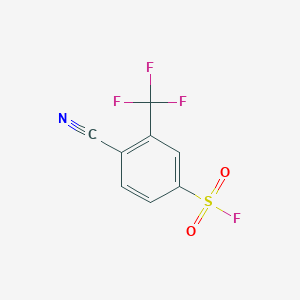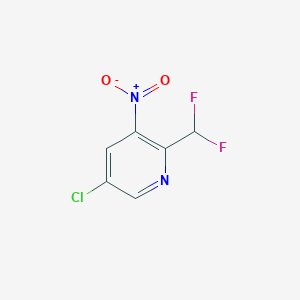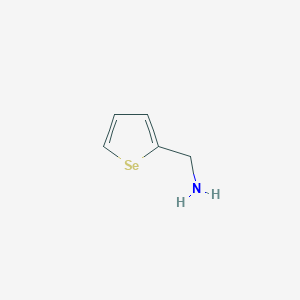
Selenophen-2-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenophen-2-ylmethanamine is an organic compound that belongs to the class of selenophenes, which are selenium-containing heterocycles. This compound is characterized by the presence of a selenophene ring attached to a methanamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing selenophenes is the Fiesselmann procedure, which involves the reaction of a β-chloro-aldehyde with sodium selenide, followed by cyclization . The methanamine group can then be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of selenophen-2-ylmethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Selenophen-2-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The selenophene ring can be oxidized to form selenophene 1,1-dioxide.
Reduction: Reduction reactions can modify the functional groups attached to the selenophene ring.
Substitution: Electrophilic substitution reactions are common, where electrophiles attack the carbon positions adjacent to the selenium atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenophene ring can yield selenophene 1,1-dioxide, while substitution reactions can introduce various functional groups onto the ring.
Applications De Recherche Scientifique
Selenophen-2-ylmethanamine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of selenophen-2-ylmethanamine involves its interaction with specific molecular targets and pathways. The selenium atom in the selenophene ring can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the methanamine group can interact with biological receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A sulfur analog of selenophene with similar chemical properties but different reactivity.
Furan: An oxygen analog of selenophene, known for its high reactivity in electrophilic substitution reactions.
Pyrrole: A nitrogen-containing heterocycle with distinct electronic properties compared to selenophene.
Uniqueness of Selenophen-2-ylmethanamine
This compound is unique due to the presence of selenium, which imparts distinct redox properties and biological activities.
Propriétés
Formule moléculaire |
C5H7NSe |
|---|---|
Poids moléculaire |
160.09 g/mol |
Nom IUPAC |
selenophen-2-ylmethanamine |
InChI |
InChI=1S/C5H7NSe/c6-4-5-2-1-3-7-5/h1-3H,4,6H2 |
Clé InChI |
DBFLEPCSYFRCEG-UHFFFAOYSA-N |
SMILES canonique |
C1=C[Se]C(=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12973658.png)
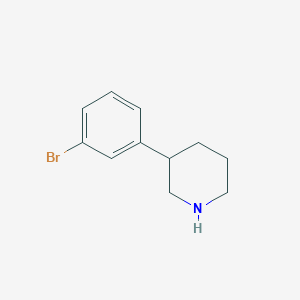
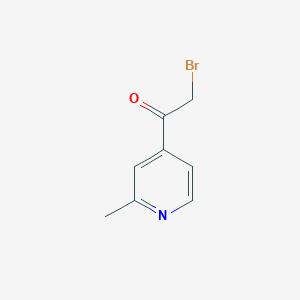
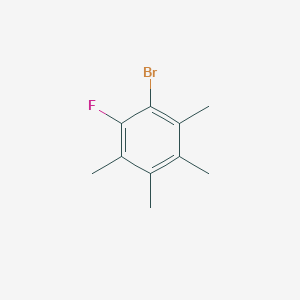
![2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12973700.png)
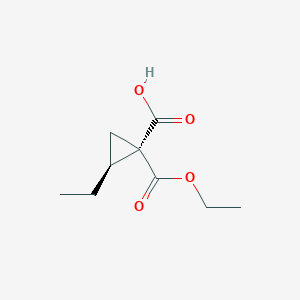
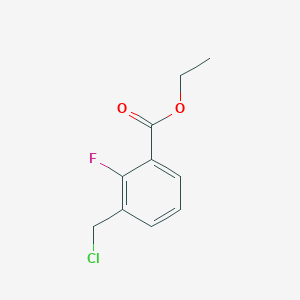

![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanone](/img/structure/B12973715.png)
